2-Benzylidène-1-tétralone

Vue d'ensemble

Description

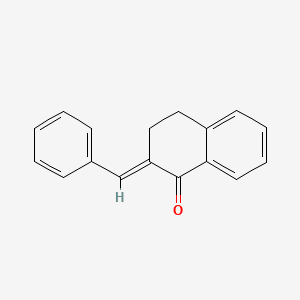

2-Benzylidene-1-tetralone is an organic compound belonging to the class of tetralones It is characterized by a benzylidene group attached to the tetralone structure

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

2-Benzylidene-1-tetralone has been found to target cervical cancer cells and monoamine oxidase B (MAO-B) . In the context of cancer cells, it exerts excellent anticancer activity . As for MAO-B, it shows good inhibitory activity and specificity .

Mode of Action

The compound interacts with its targets in a unique way. In the case of cervical cancer cells, it inhibits the cell cycle in the G2/M phase, induces cell apoptosis, and activates pro-apoptotic proteins . When it comes to MAO-B, it acts as an inhibitor .

Biochemical Pathways

It is known that the compound can induce apoptosis in cancer cells, suggesting that it may affect pathways related to cell cycle regulation and apoptosis .

Pharmacokinetics

It has been observed that the compound can be located in lysosomes and nuclei , indicating that it may have good cellular permeability.

Result of Action

The result of the action of 2-Benzylidene-1-tetralone is the inhibition of cell proliferation in cervical cancer cells . It also shows potent inhibitory activity against MAO-B .

Action Environment

The action of 2-Benzylidene-1-tetralone can be influenced by environmental factors. For instance, dust formation should be avoided, and contact with skin and eyes should be prevented. Adequate ventilation should be ensured, and all sources of ignition should be removed . These precautions suggest that the compound’s action, efficacy, and stability may be affected by environmental conditions such as dust levels, ventilation, and temperature.

Analyse Biochimique

Biochemical Properties

2-Benzylidene-1-tetralone plays a significant role in biochemical reactions, particularly in the context of cancer therapy. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with pro-apoptotic proteins, leading to the induction of apoptosis in cancer cells . The nature of these interactions often involves the inhibition of specific enzymes that are crucial for cancer cell survival, thereby promoting cell death.

Cellular Effects

The effects of 2-Benzylidene-1-tetralone on various types of cells and cellular processes are profound. It has been observed to inhibit the proliferation of cervical cancer cells by inducing cell cycle arrest in the G2/M phase and promoting apoptosis . This compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins.

Molecular Mechanism

At the molecular level, 2-Benzylidene-1-tetralone exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit the activity of certain enzymes involved in cell cycle progression, thereby causing cell cycle arrest . Additionally, it can induce changes in gene expression that favor apoptosis and inhibit cell proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Benzylidene-1-tetralone have been studied over time. It has been found to be relatively stable, with its anticancer effects being sustained over extended periods . Degradation products may form over time, which could potentially influence its long-term efficacy. In vitro and in vivo studies have shown that the compound maintains its ability to induce apoptosis and inhibit cell proliferation over time.

Dosage Effects in Animal Models

The effects of 2-Benzylidene-1-tetralone vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit tumor growth without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues. Threshold effects have been noted, where a certain dosage is required to achieve the desired therapeutic effect.

Metabolic Pathways

2-Benzylidene-1-tetralone is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the overall efficacy and safety of the compound.

Transport and Distribution

Within cells and tissues, 2-Benzylidene-1-tetralone is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation within different cellular compartments, which can influence its therapeutic effects. The compound’s distribution is crucial for its ability to reach target cells and exert its anticancer effects.

Subcellular Localization

The subcellular localization of 2-Benzylidene-1-tetralone is an important factor in its activity and function. It has been observed to localize in lysosomes and nuclei, where it can exert its effects on cellular processes . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its therapeutic potential.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Benzylidene-1-tetralone can be synthesized via a one-pot Claisen-Schmidt condensation reaction. This involves the reaction of 1-tetralone with benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods: While specific industrial production methods for 2-Benzylidene-1-tetralone are not extensively documented, the Claisen-Schmidt condensation reaction remains a fundamental approach. Scaling up this reaction would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Benzylidene-1-tetralone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the benzylidene group to a benzyl group, resulting in 2-benzyl-1-tetralone.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of 2-benzyl-1-tetralone.

Substitution: Introduction of halogen, nitro, or other functional groups on the aromatic ring.

Comparaison Avec Des Composés Similaires

2-Benzylidene-1-tetralone can be compared with other similar compounds, such as:

- 2-Benzylidene-3,4-dihydro-2H-naphthalen-1-one

- 2-Benzylidene-3,4-dihydronaphthalen-1(2H)-one

- 2-Benzylidenetetralone

Uniqueness: 2-Benzylidene-1-tetralone stands out due to its potent anticancer activity and its application as a fluorescent probe. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications .

Activité Biologique

2-Benzylidene-1-tetralone (CHO) is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the biological activity of 2-benzylidene-1-tetralone, focusing on its mechanisms of action, anticancer properties, and potential therapeutic applications.

Target Enzymes

2-Benzylidene-1-tetralone primarily acts as an inhibitor of monoamine oxidase B (MAO-B) , an enzyme crucial for the metabolism of neurotransmitters such as dopamine. The inhibition of MAO-B can enhance dopaminergic signaling, which is particularly relevant in neurodegenerative diseases like Parkinson's disease.

IC50 Values:

- The most potent MAO-B inhibitor among derivatives has an IC50 value of 0.0064 µM .

- For MAO-A, the most potent inhibitor displays an IC50 of 0.754 µM .

Cellular Effects

In cancer research, 2-benzylidene-1-tetralone has shown promising results against various cancer cell lines, particularly cervical cancer cells (HeLa). The compound induces apoptosis and inhibits cell proliferation by arresting the cell cycle at the G2/M phase. This is achieved through the activation of pro-apoptotic proteins and inhibition of specific enzymes involved in cell cycle progression .

Anticancer Activity

The anticancer properties of 2-benzylidene-1-tetralone have been evaluated in several studies:

- Cervical Cancer: The compound significantly inhibits the proliferation of HeLa cells and induces apoptosis through various molecular mechanisms.

- Lymphoid Leukemia: Studies indicate that 2-benzylidene-1-tetralone derivatives exhibit cytotoxicity against human T-lymphocytes and murine L1210 leukemia cells, with IC50 values in the low micromolar range .

Case Study: Cytotoxicity Evaluation

A study evaluated a series of 2-benzylidene-1-tetralone derivatives for their cytotoxic effects on human Molt 4/C8 and CEM T-lymphocytes. The results indicated that over 40% of the tested compounds exhibited greater potency than previously known analogs. Notably, doses up to 300 mg/kg were well tolerated in vivo without significant mortality, though some neurotoxicity was observed .

Neurological Disorders

Given its role as a MAO-B inhibitor, 2-benzylidene-1-tetralone shows potential in treating neurological disorders such as Alzheimer's and Parkinson's disease. A study highlighted its derivatives as selective antagonists for A1 and A2A adenosine receptors, which are implicated in these conditions .

| Compound | Receptor Affinity | IC50 (μM) |

|---|---|---|

| Compound 4 | A1 | < 7 |

| Compound 8 | A2A | < 7 |

Other Applications

The compound is also being explored for its use in developing fluorescent probes for drug release monitoring and imaging applications. Its ability to interact with various biomolecules makes it a versatile candidate for further research in both chemistry and biology.

Propriétés

IUPAC Name |

(2E)-2-benzylidene-3,4-dihydronaphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O/c18-17-15(12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-16(14)17/h1-9,12H,10-11H2/b15-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRAEZULKWNOQO-NTCAYCPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC2=CC=CC=C2)C(=O)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C\C2=CC=CC=C2)/C(=O)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801199006 | |

| Record name | (2E)-3,4-Dihydro-2-(phenylmethylene)-1(2H)-naphthalenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801199006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57558-64-2 | |

| Record name | (2E)-3,4-Dihydro-2-(phenylmethylene)-1(2H)-naphthalenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57558-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-2-(phenylmethylene)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057558642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-3,4-Dihydro-2-(phenylmethylene)-1(2H)-naphthalenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801199006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Benzylidene-1-tetralone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H84JJT89A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.